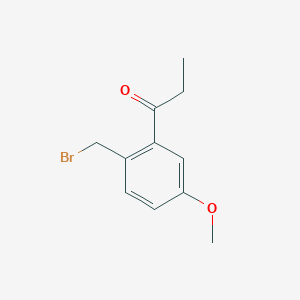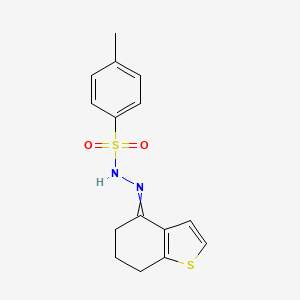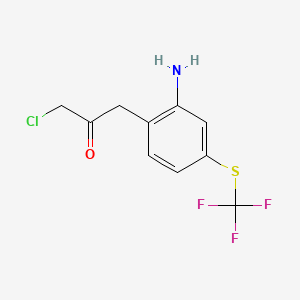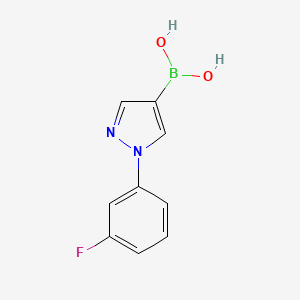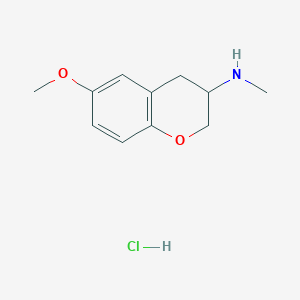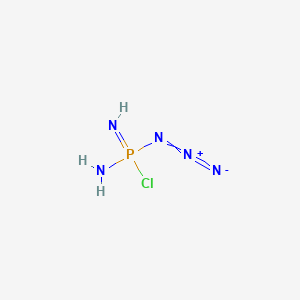![molecular formula C11H18N2O4S B14075654 3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol CAS No. 100984-01-8](/img/structure/B14075654.png)
3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 3-[[4-amino-2-[(2-hydroxyethyl)sulfonyl]phenyl]amino]- is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group, a hydroxyl group, and a sulfonyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-[[4-amino-2-[(2-hydroxyethyl)sulfonyl]phenyl]amino]- typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenyl sulfone with ethylene oxide to form 4-(2-hydroxyethylsulfonyl)nitrobenzene. This intermediate is then reduced to 4-(2-hydroxyethylsulfonyl)aniline, which is further reacted with 3-chloropropanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanol, 3-[[4-amino-2-[(2-hydroxyethyl)sulfonyl]phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the nitro group results in the formation of an amino group.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 3-[[4-amino-2-[(2-hydroxyethyl)sulfonyl]phenyl]amino]- is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Propanol, 3-[[4-amino-2-[(2-hydroxyethyl)sulfonyl]phenyl]amino]- involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and proteins, affecting their activity and function. The sulfonyl group can participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-propanol: Another amino alcohol with similar properties but different structural configuration.
3-Amino-1-propanol: A linear primary alkanolamine with comparable reactivity.
1-Aminopropan-2-ol: An amino alcohol with a different arrangement of functional groups.
Uniqueness
1-Propanol, 3-[[4-amino-2-[(2-hydroxyethyl)sulfonyl]phenyl]amino]- is unique due to the presence of the sulfonyl group attached to the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
100984-01-8 |
|---|---|
Molekularformel |
C11H18N2O4S |
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
3-[4-amino-2-(2-hydroxyethylsulfonyl)anilino]propan-1-ol |
InChI |
InChI=1S/C11H18N2O4S/c12-9-2-3-10(13-4-1-5-14)11(8-9)18(16,17)7-6-15/h2-3,8,13-15H,1,4-7,12H2 |
InChI-Schlüssel |
XEBDYNJULYACAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)CCO)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


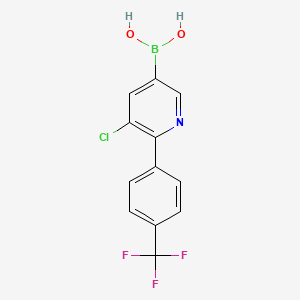
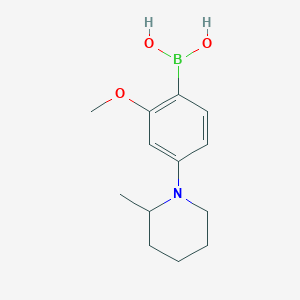
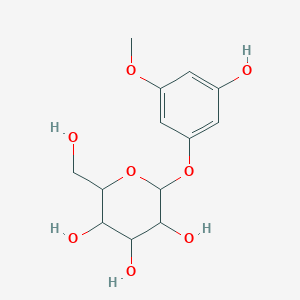

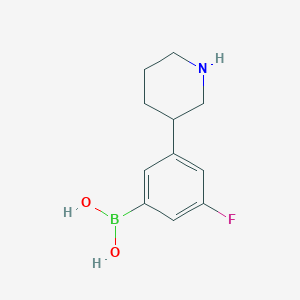
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester](/img/structure/B14075615.png)


